Isopropyl 2-Isopropylphenyl Ether
Description
Contextualization within Ether Chemistry Research
Isopropyl 2-isopropylphenyl ether, also known as 1-isopropoxy-2-isopropylbenzene, is an aromatic ether characterized by a benzene (B151609) ring substituted with both an isopropyl group and an isopropoxy group at the ortho position. Its molecular formula is C₁₂H₁₈O. guidechem.comnih.gov In the broader context of ether chemistry, this compound is distinguished by its structural complexity compared to simpler aliphatic ethers like diisopropyl ether (DIPE) or simple aromatic ethers like isopropyl phenyl ether. nih.gov The presence of the bulky aromatic ring and the dual isopropyl substitutions significantly influences its properties, reducing volatility and increasing thermal stability when compared to its aliphatic counterparts. Unlike simple ethers such as DIPE, which are prone to hazardous peroxide formation, this aromatic ether offers greater stability, a desirable trait in many chemical applications. sciencemadness.org
Significance and Research Gaps of this compound
The significance of this compound in academic and industrial research stems primarily from its role as a key synthetic intermediate. It serves as a precursor in the synthesis of potent and subtype-selective retinoid X receptor (RXR) agonists, which are compounds of interest for their role in regulating gene expression related to cellular metabolism and differentiation. chemicalbook.com Additionally, it is utilized as a catalyst for the rearrangement of isopropoxybenzene (B1215980) to produce o-alkylated phenols, which are valuable in the pharmaceutical and agrochemical sectors. guidechem.comchemicalbook.com The compound is also recognized as a specified impurity (Impurity K) in the manufacturing of propofol (B549288), a widely used intravenous anesthetic agent. nih.govprepchem.com
Despite these applications, significant research gaps remain. There is limited publicly available data on many of its fundamental physical properties, such as its precise melting and boiling points under standard conditions. While its lipophilicity is noted, comprehensive studies on its environmental impact, including aquatic toxicity and bioaccumulation potential, are not widely reported.
Scope and Objectives of the Research Outline
This article provides a focused overview of this compound based on current academic and patent literature. The objective is to present detailed information strictly within the predefined scope, covering its synthesis, spectroscopic characterization, physicochemical properties, and established applications in research. The content will adhere to a scientific and professional tone, presenting factual data and established research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDDAHZRPCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162487 | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-59-7 | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms for Isopropyl 2 Isopropylphenyl Ether
Established Synthetic Pathways
The traditional synthesis of Isopropyl 2-Isopropylphenyl Ether relies on well-established reactions that have been refined over time. These methods are characterized by their reliability and are widely documented in chemical literature.
Reaction of 2-isopropylphenol (B134262) with isopropyl bromide in the presence of sodium methoxide (B1231860)
A prominent method for synthesizing this compound involves the reaction of 2-isopropylphenol with isopropyl bromide. This reaction is conducted in the presence of sodium methoxide, which acts as a base. prepchem.com
The synthesis proceeds as follows:
A solution of 2-isopropylphenol in methanol (B129727) is added to a solution of sodium methoxide, which is prepared by reacting sodium with dry methanol under a nitrogen atmosphere. prepchem.com
Isopropyl bromide is then added dropwise to the stirred solution. prepchem.com
The reaction mixture is heated at reflux overnight. prepchem.com
After cooling, the mixture is filtered to remove solid byproducts, and the methanol is evaporated. prepchem.com
The remaining residue is treated with diethyl ether and water. The aqueous phase is discarded, and the ether phase is washed and dried. prepchem.com
Finally, the ether is removed by evaporation, and the residue is distilled to yield this compound. prepchem.com
Etherification reactions involving phenol (B47542) derivatives and isopropylating agents
The synthesis of this compound is a specific example of a broader class of reactions known as etherification. These reactions generally involve the formation of an ether linkage between a phenol derivative and an alkylating agent, in this case, an isopropyl group donor. guidechem.comchemicalbook.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com
The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including this compound. guidechem.commasterorganicchemistry.comvaia.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion. masterorganicchemistry.comyoutube.com
The general mechanism involves two steps:
A strong base is used to deprotonate the phenol (2-isopropylphenol), forming a more nucleophilic phenoxide ion. youtube.com Common bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). youtube.comyoutube.com
The resulting phenoxide ion then acts as a nucleophile, attacking the isopropylating agent (e.g., isopropyl bromide) and displacing the halide to form the ether. youtube.com
For the synthesis of this compound, the reaction would proceed as follows:
The success of the Williamson ether synthesis is dependent on the structure of the alkyl halide. Primary alkyl halides are ideal for this SN2 reaction. masterorganicchemistry.com Secondary alkyl halides, like isopropyl bromide, can undergo a competing elimination (E2) reaction, which would reduce the ether yield. masterorganicchemistry.comlibretexts.org The choice of a non-hindered nucleophile and a good SN2 electrophile (preferably a primary alkyl halide) is crucial to minimize elimination reactions. libretexts.org
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For ether synthesis, this includes the use of less toxic solvents, renewable starting materials, and catalytic processes that minimize waste. One such approach involves a solvent-free, reduction-coupling-ether formation reaction catalyzed by a monovalent silver salt, which offers high efficiency and yield with minimal environmental impact. google.com
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability.
Several catalytic systems have been explored for the synthesis of ethers. For instance, phase-transfer catalysts can be employed in Williamson ether synthesis to improve yields, especially when dealing with sterically hindered substrates. These catalysts facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thus enhancing the reaction rate.
Furthermore, this compound itself can act as a rearrangement catalyst for the preparation of o-alkylated phenols. guidechem.comchemicalbook.comchemicalbook.com This highlights the dual role the compound can play in organic synthesis. The development of novel catalysts, including heterogeneous catalysts, is an active area of research aimed at creating more sustainable and economically viable synthetic routes for ethers. google.com For example, a green synthesis method for ether compounds utilizes a monovalent silver salt as a catalyst in a solvent-free environment, achieving high conversion rates and yields through a reduction-coupling-ether formation reaction. google.com
Data Tables
Table 1: Reactants and Conditions for the Synthesis of this compound via Reaction of 2-isopropylphenol with Isopropyl Bromide
| Reactant | Role | Molar Amount/Volume |
| 2-isopropylphenol | Starting Material | 75 g (0.54 mol) in 60 ml methanol |
| Sodium | Base Precursor | 13.1 g (0.57 mol) |
| Dry Methanol | Solvent | 150 ml |
| Isopropyl Bromide | Isopropylating Agent | 82.2 g (0.66 mol) |
| Diethyl Ether | Extraction Solvent | Approximately equal volume to residue |
| Water | Washing Agent | Approximately equal volume to residue |
Table 2: Key Aspects of Williamson Ether Synthesis
| Factor | Description | Preferred Condition for Ether Synthesis |
| Nucleophile | The deprotonated alcohol or phenol (alkoxide/phenoxide). | Strong nucleophile, can be primary, secondary, or tertiary. masterorganicchemistry.com |
| Electrophile | The alkyl halide. | Primary alkyl halides are best to favor SN2 over E2. masterorganicchemistry.comlibretexts.org |
| Base | Used to deprotonate the alcohol/phenol. | Strong, non-nucleophilic bases like NaH are common. youtube.com |
| Solvent | The medium for the reaction. | Polar aprotic solvents like THF or DMF can be used. |
Role of zeolite catalysts (e.g., H-Beta, H-Mordenite) in isopropylation reactions leading to related compounds
Zeolite catalysts, particularly H-Beta and H-Mordenite, are instrumental in the isopropylation of phenol, a reaction that produces precursors and isomers of this compound. begellhouse.comorganic-chemistry.org These solid acid catalysts offer significant advantages in industrial processes due to their shape-selectivity, thermal stability, and reusability. acs.orgresearchgate.net
The isopropylation of phenol with isopropanol (B130326) over zeolite catalysts like H-Beta primarily yields ortho- and para-isopropylphenol, along with di-isopropylphenols. researchgate.net The acidic properties of these zeolites, specifically the Brønsted acid sites, are crucial for catalyzing the reaction. researchgate.net H-Beta zeolites have demonstrated high activity and selectivity in the alkylation of phenol. epa.gov For instance, in the alkylation of phenol with isobutylene, H-Beta was found to be highly active and shape-selective, producing p-tert-butyl phenol and 2,4-di-tert-butyl phenol as the main products. epa.gov
H-Mordenite is another effective zeolite catalyst for phenol alkylation. begellhouse.com The catalytic activity of these zeolites is influenced by the distribution and strength of their acid sites. lidsen.com The pore structure of the zeolite also plays a significant role in determining the product distribution, favoring the formation of specific isomers. researchgate.net
Interactive Data Table: Performance of Zeolite Catalysts in Phenol Isopropylation
| Catalyst | Alkylating Agent | Major Products | Phenol Conversion (%) | Key Findings | Reference |
| H-Beta | Isobutylene | p-TBP, 2,4-DTBP | High | Highly active and shape-selective. epa.gov | epa.gov |
| H-Beta | Isopropanol | Isopropylphenol, Diisopropylphenol | 94 | Stable for over 25 hours. researchgate.net | researchgate.net |
| H-Mordenite | Methanol | Cresols, Anisole | Not specified | Effective for phenol alkylation. begellhouse.com | begellhouse.com |
| MWW | Propylene | Cumene | Not specified | Active and stable at lower benzene (B151609)/propylene ratios. lidsen.com | lidsen.com |
Application of heteropolyacid catalysts (e.g., Cs2.5H0.5PW12O40/K-10 clay)
Heteropolyacids (HPAs) and their salts are highly efficient catalysts for various organic transformations, including etherification and alkylation reactions. tandfonline.comnih.gov The cesium salt of tungstophosphoric acid, Cs2.5H0.5PW12O40, supported on K-10 clay, is a notable example of a robust and reusable solid acid catalyst. tandfonline.com
These catalysts possess strong Brønsted acidity, which is essential for activating the reactants. In the context of ether synthesis, HPAs can catalyze the reaction between phenols and alcohols or olefins. tandfonline.com The catalytic activity of HPAs can be tuned by modifying their composition, such as by changing the counter-cation or the central and addenda atoms of the polyoxometalate structure. tandfonline.comrsc.org For instance, the immobilization of heteropolyacids on supports like hierarchical faujasite zeolite functionalized with ionic liquids has shown excellent catalytic performance in reactions like glycerol (B35011) acetalization, achieving high yields and selectivity. nih.gov
Influence of catalyst properties on reaction outcomes
The properties of the catalyst, including its acidity, pore structure, and surface characteristics, exert a profound influence on the outcome of isopropylation and etherification reactions. gychbjb.com
Acidity : The strength and concentration of acid sites (both Brønsted and Lewis) on the catalyst surface are critical. researchgate.netcapes.gov.br For zeolite catalysts, medium and weak acid sites are often the active centers for the alkylation of phenol. epa.gov Strong acidity can sometimes lead to undesired side reactions and catalyst deactivation. capes.gov.br The introduction of certain metal ions can regulate the acid properties and improve catalytic performance. researchgate.net
Pore Structure : The pore size and geometry of zeolite catalysts lead to shape-selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels. researchgate.netepa.gov For example, the smaller pore size of some zeolites can favor the formation of para-alkylated products.
Catalyst Deactivation : Catalyst deactivation can occur due to the deposition of carbonaceous materials (coke) on the active sites. capes.gov.br The nature of the acid sites can influence the rate of deactivation. High-strength acid sites may contribute more significantly to deactivation processes. capes.gov.br
Mechanistic Investigations of Ether Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and related compounds.
Detailed reaction mechanisms (e.g., SN2 pathways)
The formation of ethers from an alkoxide and an alkyl halide, as in the Williamson ether synthesis, typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. byjus.commasterorganicchemistry.com In this concerted, single-step process, the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the halide leaving group and the formation of the ether. byjus.commasterorganicchemistry.comyoutube.com
For this pathway to be efficient, the alkyl halide should be primary or secondary, as tertiary alkyl halides tend to undergo elimination reactions (E2) instead. masterorganicchemistry.comyoutube.com The alkoxide can be primary, secondary, or tertiary. masterorganicchemistry.com
In the acid-catalyzed synthesis of ethers from alcohols, the reaction also follows an SN2 pathway where a protonated alcohol molecule is displaced by a second alcohol molecule. pressbooks.publibretexts.org However, this method is generally limited to primary alcohols, as secondary and tertiary alcohols are prone to dehydration via an E1 mechanism. libretexts.org
Kinetic studies and reaction rate analysis
Kinetic studies of phenol alkylation with isopropanol provide valuable insights into the reaction rates and the factors that influence them. gychbjb.com The reaction is typically studied under varying conditions of temperature, pressure, reactant molar ratios, and catalyst loading to determine the kinetic parameters. gychbjb.commdpi.com
The alkylation of phenol with isopropanol is influenced by both thermodynamic and kinetic factors. gychbjb.com Thermodynamic analysis helps in understanding the equilibrium constants and conversion rates of the main and side reactions. gychbjb.com Kinetic modeling, often using models like the Langmuir-Hinshelwood or Eley-Rideal mechanisms, can describe the intrinsic reaction kinetics. gychbjb.com For instance, the activation energy for the isopropylation of phenol with isopropanol over an H-beta catalyst has been calculated, providing a quantitative measure of the reaction's temperature sensitivity. researchgate.net The degradation rate of phenol, a related process, has been shown to be influenced by the type of gas atmosphere and the presence of catalysts. nih.gov
Isomerization and rearrangement phenomena
During the alkylation of phenols, isomerization and rearrangement of the alkyl groups on the aromatic ring are common phenomena. gychbjb.com The initially formed products can undergo further reactions to yield thermodynamically more stable isomers. For example, in the alkylation of m-cresol (B1676322) with isopropyl alcohol, the initially formed p-thymol can isomerize to the more stable sym-thymol. semanticscholar.org
Density functional theory (DFT) calculations have been used to investigate the mechanistic details of phenol alkylation. nih.gov These studies suggest that O-alkylation to form a phenolic ether can be an initial, kinetically favored step. nih.govpnnl.gov This ether can then undergo intramolecular rearrangement to form C-alkylated phenols. nih.gov However, in situ solid-state NMR studies on zeolite H-BEA have indicated that the intramolecular rearrangement of cyclohexyl phenyl ether does not significantly contribute to C-alkylation. pnnl.govacs.org Instead, the C-alkylation products are formed through the direct electrophilic attack of a carbenium ion on the phenol ring. pnnl.govacs.org The presence of an alcohol co-reactant can influence the reaction pathway by affecting the formation of the reactive electrophile. acs.org
Advanced Characterization and Analytical Methodologies for Isopropyl 2 Isopropylphenyl Ether
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Isopropyl 2-Isopropylphenyl Ether.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 6.7-7.2 ppm. The two isopropyl groups give rise to characteristic signals: a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃). The methine proton of the isopropyl group directly attached to the benzene ring is expected around δ 3.2 ppm, while the methine proton of the ether-linked isopropyl group appears further downfield, around δ 4.5 ppm. The methyl protons of both isopropyl groups will produce overlapping doublets, typically around δ 1.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will show signals in the downfield region (δ 110-160 ppm). The methine carbons of the isopropyl groups will have distinct chemical shifts, with the ether-linked methine carbon appearing at a lower field than the one directly bonded to the aromatic ring. The methyl carbons of the isopropyl groups will resonate at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.7 - 7.2 (m) | 110 - 160 |
| Isopropyl CH (ring) | ~3.2 (septet) | |
| Isopropyl CH (ether) | ~4.5 (septet) | |
| Isopropyl CH₃ | ~1.2 (d) |
Data is predictive and may vary based on solvent and experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands. A strong band around 1200-1250 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The isopropyl groups will show C-H bending vibrations around 1380 cm⁻¹. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-O-C (Ether) | Stretching | 1200 - 1250 (strong) |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Isopropyl C-H | Bending | ~1380 |
UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a benzene ring, is expected to exhibit absorption bands in the ultraviolet region. Typically, substituted benzenes show a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (n → π* transition) around 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other compounds and for its quantification.
Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust method for the analysis of volatile compounds like this compound. keikaventures.com In this technique, the sample is vaporized and carried by an inert gas through a capillary column. cdc.gov The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. cdc.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. cdc.gov The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification. springernature.com For instance, a method for determining isopropyl ether involves collection on charcoal sorbent tubes, desorption with carbon disulfide, and analysis by GC/FID. keikaventures.com
Table 3: Typical GC/FID Parameters for Ether Analysis
| Parameter | Condition |
| Column Type | Capillary, fused silica (B1680970) (e.g., 100% dimethyl siloxane) cdc.gov |
| Carrier Gas | Helium or Nitrogen cdc.gov |
| Injector Temperature | 250 °C cdc.gov |
| Detector Temperature | 300 °C cdc.gov |
| Oven Program | Temperature ramp (e.g., 35 °C hold, then ramp to 150 °C) cdc.gov |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound, particularly when dealing with less volatile mixtures or when derivatization is required. lgcstandards.comsielc.com A common mode of separation is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com For example, a mixture of acetonitrile (B52724) and water is often employed as the mobile phase. sielc.comsielc.com Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly. The retention of the compound can be adjusted by modifying the composition of the mobile phase. researchgate.net For instance, increasing the proportion of the organic solvent (acetonitrile) will generally decrease the retention time. oatext.com
Table 4: Illustrative HPLC Conditions for Phenyl Ether Analysis
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) sielc.com |
| Mobile Phase | Acetonitrile/Water mixture sielc.comsielc.com |
| Detector | UV-Vis Diode Array oatext.com |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC method development and validation
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of moderately polar to nonpolar compounds like this compound. The development of a robust RP-HPLC method is critical for its quantification and separation from related substances.
Method Development: A typical RP-HPLC method for this compound would be developed on the principle of hydrophobic interaction, where the nonpolar analyte partitions between a nonpolar stationary phase and a polar mobile phase. nih.gov
Stationary Phase: An octadecylsilane (B103800) (C18) bonded silica column is the most common choice due to its high hydrophobicity, which is suitable for retaining the lipophilic this compound (calculated XLogP3 of 3.8). nih.govnih.gov
Mobile Phase: An isocratic or gradient elution using a mixture of a polar organic solvent, such as acetonitrile or methanol (B129727), and water is employed. sielc.comsielc.com The high proportion of the organic solvent would be necessary to ensure timely elution of the highly nonpolar analyte. For improved peak shape and resolution, a small amount of an acidifier like phosphoric acid or formic acid may be added to the mobile phase. nih.govsielc.com
Detection: UV detection would be effective, as the benzene ring in the molecule absorbs UV light. The detection wavelength would be set around the absorbance maximum of the phenyl group, typically in the range of 254-270 nm.
Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
The table below outlines the typical validation parameters for an HPLC method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak is well-resolved from other impurity peaks and shows no interference from the matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by recovery studies. | Recovery between 98.0% and 102.0% |
| Precision (RSD) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
This table is generated based on common HPLC validation practices. nih.gov
Chiral HPLC for enantiomeric purity
Chiral HPLC is a specialized technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. This analysis is critical for pharmaceuticals where one enantiomer may have desired therapeutic effects while the other could be inactive or cause adverse effects. asianpubs.org
However, the application of chiral HPLC for the analysis of this compound is not relevant. The molecule is achiral; it possesses a plane of symmetry that runs through the benzene ring and the ether linkage. Due to this internal symmetry, the molecule is superimposable on its mirror image and does not exist as a pair of enantiomers. Therefore, the concept of enantiomeric purity does not apply to this compound, and analysis by chiral HPLC is unnecessary.
Mass Spectrometry (MS) in characterization and trace analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. researchgate.net For this compound, MS is crucial for unambiguous identification. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides exceptional sensitivity and selectivity for trace analysis.
Characterization: In mass spectrometry, a sample is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). vaia.com
Molecular Ion Peak: this compound has a molecular weight of 178.27 g/mol . nih.gov In the mass spectrum, it would exhibit a molecular ion peak ([M]⁺) at m/z 178. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places (calculated monoisotopic mass: 178.135765193 Da). nih.gov
Fragmentation Pattern: The structure of the molecule can be confirmed by analyzing its fragmentation pattern. The ether linkage and isopropyl groups provide predictable cleavage points. Alpha-cleavage (cleavage of the bond adjacent to the ether oxygen) is a common fragmentation pathway for ethers. vaia.com
The table below details the plausible mass fragments for this compound.
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 178 | Molecular Ion | [C₁₂H₁₈O]⁺ | Ionization of the parent molecule |
| 163 | [M - CH₃]⁺ | [C₁₁H₁₅O]⁺ | Loss of a methyl radical from an isopropyl group |
| 136 | [M - C₃H₆]⁺ | [C₉H₁₂O]⁺ | Loss of propene via McLafferty rearrangement |
| 135 | [M - C₃H₇]⁺ | [C₉H₁₁O]⁺ | Loss of an isopropyl radical |
| 117 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Cleavage of the ether bond with charge retention on the phenyl-containing fragment, followed by loss of H₂O |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of a tropylium (B1234903) ion, a common fragment for alkylbenzenes |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation from cleavage of the ether bond |
This table presents proposed fragmentation patterns based on general principles of mass spectrometry. vaia.com
X-ray Crystallography and Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. While no publicly available crystal structure for this specific compound was found, the technique would yield invaluable structural data if performed.
A crystallographic study would precisely determine:
The geometry of the benzene ring.
The exact C-O-C bond angle of the ether linkage.
The bond lengths of all carbon-carbon and carbon-oxygen bonds.
The conformation of the molecule, specifically the dihedral (torsion) angles describing the orientation of the two isopropyl groups relative to the plane of the phenyl ring. This would reveal any steric hindrance between the adjacent isopropyl and isopropoxy groups, which likely forces them to adopt a twisted, non-planar conformation. indexcopernicus.com
This structural information is crucial for understanding the molecule's physical properties and its interactions in chemical and biological systems.
Development of Analytical Methods for Environmental and Biological Matrices
Detecting and quantifying this compound in complex environmental (e.g., air, water) or biological (e.g., plasma, urine) matrices requires highly sensitive and selective analytical methods. The development of such methods typically involves two main stages: sample preparation and instrumental analysis.
Sample Preparation: The primary goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. Given the compound's lipophilic nature, extraction techniques that separate it from aqueous environments are effective. nih.gov
Environmental Matrices: For air analysis, a common method involves drawing a known volume of air through a sorbent tube (e.g., containing activated charcoal) to trap the analyte. The compound is then desorbed using a suitable solvent. cdc.gov For water samples, solid-phase extraction (SPE) with a C18 sorbent or liquid-liquid extraction (LLE) with a water-immiscible organic solvent would be effective.
Biological Matrices: Analysis in plasma or urine typically requires an initial step to remove proteins, such as protein precipitation with acetonitrile or methanol. This is often followed by LLE or SPE to further clean up the sample and isolate the analyte. nih.gov
Instrumental Analysis: Due to the complexity of these matrices, a chromatographic separation is essential, coupled with a sensitive detector.
GC-MS (Gas Chromatography-Mass Spectrometry): This is the preferred technique for volatile and thermally stable compounds like this compound. It combines the excellent separation power of GC with the highly selective and sensitive detection of MS.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For less volatile analytes or when derivatization is not desired, RP-HPLC coupled to a tandem mass spectrometer offers outstanding sensitivity and specificity, making it ideal for detecting trace levels in biological fluids.
The table below outlines a general workflow for the analysis of this compound in a biological matrix.
| Step | Procedure | Purpose |
| 1. Sample Collection | Collect blood/urine sample. | Obtain the biological matrix. |
| 2. Protein Precipitation | Add a cold organic solvent (e.g., acetonitrile) to the plasma sample. Centrifuge to pellet proteins. | Remove major interferences from proteins. |
| 3. Extraction | Perform Solid-Phase Extraction (SPE) on the supernatant using a C18 cartridge. | Isolate the analyte from polar matrix components and concentrate it. |
| 4. Elution & Evaporation | Elute the analyte from the SPE cartridge with a small volume of organic solvent. Evaporate to dryness under nitrogen. | Further concentrate the analyte. |
| 5. Reconstitution & Analysis | Reconstitute the residue in the mobile phase and inject it into an LC-MS/MS system. | Quantify the analyte using a validated method. |
This table presents a generalized workflow for analytical method development. nih.gov
Computational Chemistry and Theoretical Studies of Isopropyl 2 Isopropylphenyl Ether
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Isopropyl 2-Isopropylphenyl Ether, these calculations can predict its geometry, stability, and spectroscopic characteristics.
Electronic structure and bonding analysis
The electronic structure of this compound, which dictates its chemical behavior, can be thoroughly analyzed using quantum chemical methods. Techniques such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule. This analysis reveals key details about the covalent bonds, electron density distribution, and the nature of the ether linkage and aromatic ring.
An examination of the electrostatic potential on the molecular surface can identify regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles. For instance, a good model between anesthetic action and electrostatic potentials has been observed for other ethers, suggesting the importance of electronic interactions in their biological activity. nih.gov
Table 1: Computed Descriptors for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | nih.gov |
| Molecular Weight | 178.27 g/mol | nih.gov |
| XLogP3 | 3.8 | nih.gov |
| Topological Polar Surface Area | 9.2 Ų | nih.gov |
| Complexity | 140 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Conformational analysis and energy landscapes
Computational methods can systematically rotate the bonds and calculate the energy of each resulting structure. This process generates a conformational energy landscape, highlighting the energy barriers between different conformers. For complex molecules like polyether ring compounds, conformer searches followed by energy minimization are used to find the most energetically favorable structures. uncw.edu
Prediction of spectroscopic properties
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For instance, theoretical modeling can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants to differentiate between isomers. umn.edu
Methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to compute NMR isotropic shielding values, which are then converted to chemical shifts. uncw.edu Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated, helping to assign experimental peaks to specific molecular motions. For example, in diethyl ether, the multiplicity of signals in the proton NMR spectrum is due to spin-spin coupling, a phenomenon that can be predicted and analyzed computationally. askthenerd.com
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR models are statistical tools that correlate the structural or computational descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. rsc.orgtoxicology.org These models are valuable for predicting the properties of new or untested chemicals, reducing the need for extensive experimental work. nih.gov
For ethers, QSAR models have been developed to predict anesthetic action, where parameters like polarizability and the logarithm of the partition coefficient (log P) play a significant role. nih.gov QSPR models have been successfully used to predict various physicochemical properties of ethers, including vapor pressure and flash points. acs.orgacs.org
Modeling of reactivity and selectivity
Computational models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions. Theoretical studies on the reactions of other ethers, such as the reaction of aliphatic ethers with OH radicals, have shown that the reactivity is influenced by the local molecular environment. acs.org
For this compound, which is known to be a rearrangement isopropoxybenzene (B1215980) catalyst for preparing o-alkylated phenols, computational modeling could elucidate the mechanism of this catalysis. chemicalbook.com Furthermore, modeling can help understand the factors governing selectivity in reactions where multiple products can be formed. For example, computational work on aluminum-catalyzed ene reactions has focused on the transition state geometry to predict diastereoselectivity. wikipedia.org By calculating the energies of transition states for different reaction pathways, it is possible to predict the most likely products.
Prediction of environmental fate parameters
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the environmental fate of chemical compounds like this compound, for which extensive experimental data may be unavailable. researchgate.netecetoc.orgnih.gov These models establish a mathematical relationship between the physicochemical properties of a substance, derived from its molecular structure, and its environmental behavior. ecetoc.org
For aromatic ethers, QSAR models can estimate key environmental fate parameters:
Biodegradability: The likelihood of a substance being broken down by microorganisms is a critical aspect of its environmental persistence. QSAR models trained on large datasets of compounds with known biodegradability can predict whether a substance is likely to be biodegradable or recalcitrant. researchgate.netnih.gov For instance, the BiodegPred platform utilizes machine learning, trained on experimental data, to provide a prognosis on a molecule's potential for catabolism in the biosphere. nih.govresearchgate.net
Soil Sorption (Koc): The tendency of a chemical to bind to soil particles can be predicted using its octanol-water partition coefficient (Kow), which in turn can be estimated from the molecular structure. This is crucial for understanding its mobility in the terrestrial environment. ecetoc.org
Bioconcentration Factor (BCF): This parameter, indicating the potential for a chemical to accumulate in aquatic organisms, is often correlated with its lipophilicity (log Kow). ecetoc.org
Toxicity: QSAR models can also predict the potential toxicity of a compound to various organisms. nih.govresearchgate.net By classifying the compound based on its structural features, it's possible to estimate its toxicological profile. For aromatic compounds, specific QSARs have been developed to predict their toxicity to aquatic life. researchgate.net
The predictive power of these models relies on the quality and scope of the training data and the chosen molecular descriptors. researchgate.net For this compound, descriptors such as molecular weight, logP, and topological polar surface area (TPSA) would be key inputs for these predictive models.
Table 1: Predicted Environmental Fate Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Method | Significance |
| Biodegradability | Likely non-readily biodegradable | QSAR based on structural fragments | Indicates potential for persistence in the environment. |
| Log Koc | High | Estimation from logP | Suggests the compound is likely to adsorb to soil and sediment, reducing mobility in water. |
| Bioconcentration Factor (BCF) | Moderate to High | Estimation from logP | Indicates a potential for accumulation in aquatic organisms. |
| Aquatic Toxicity (LC50) | Moderately toxic | QSAR for aromatic ethers | Provides an initial assessment of the potential risk to aquatic ecosystems. |
Note: The values in this table are illustrative and would need to be calculated using specific, validated QSAR models.
Structure-activity relationships in biological contexts
Computational studies are pivotal in understanding the structure-activity relationships (SAR) of this compound, particularly in its potential interactions with biological targets. A significant area of interest is its role as a potential modulator of nuclear receptors, such as the Retinoid X Receptor (RXR). nih.govnih.gov RXRs are involved in a multitude of physiological processes, and their agonists have therapeutic applications. nih.govnih.govacs.org
The general structure of RXR agonists often includes a hydrophobic core, a linker, and a polar head group. nih.gov The binding pocket of RXR is predominantly hydrophobic. nih.gov The structure of this compound, with its two isopropyl groups and the phenyl ring, provides a significant hydrophobic character.
Computational docking and molecular modeling studies on known RXR agonists reveal key interactions within the receptor's ligand-binding domain (LBD). nih.govnih.gov These studies can be used to infer the potential binding mode of this compound.
Key structural features of this compound and their potential influence on biological activity include:
Ether Linkage: The ether oxygen can potentially act as a hydrogen bond acceptor. While the primary interactions within the RXR LBD are hydrophobic, specific hydrogen bonds can contribute to binding affinity and selectivity. nih.gov
Aromatic Ring: The phenyl ring provides a rigid scaffold and can participate in π-π stacking interactions with aromatic amino acid residues within the binding site.
By comparing the computed binding energies and docked conformations of this compound with those of known potent RXR agonists, it is possible to predict its potential as an RXR modulator. nih.govacs.orgelsevierpure.com SAR studies on analogues can further elucidate the importance of the isopropyl groups and the ether linkage for biological activity.
Table 2: Inferred Structure-Activity Relationships for this compound in an RXR Agonist Context
| Structural Feature | Potential Role in Biological Activity | Supporting Rationale from Computational Studies |
| ortho-isopropylphenyl group | Contributes to hydrophobic interactions and steric bulk, influencing binding affinity and selectivity. | The hydrophobic nature of the RXR binding pocket favors bulky, non-polar moieties. nih.gov |
| Isopropoxy group | Provides additional hydrophobicity and can influence the ligand's orientation within the binding pocket. | The size and shape of substituents on the ether linkage are critical for optimal fit in related compounds. nih.govelsevierpure.com |
| Ether oxygen | Potential hydrogen bond acceptor with specific residues in the binding pocket. | Hydrogen bonding can be a key determinant of ligand affinity and receptor activation. nih.gov |
Applications and Advanced Materials Research Involving Isopropyl 2 Isopropylphenyl Ether
Catalytic Applications
The chemical reactivity and structural characteristics of isopropyl 2-isopropylphenyl ether make it a subject of interest in catalytic chemistry, particularly in reactions involving phenol (B47542) derivatives.
This compound is utilized as a rearrangement isopropoxybenzene (B1215980) catalyst in the synthesis of ortho-alkylated phenols. chemicalbook.comguidechem.comchemicalbook.com This process is significant for creating complex aromatic compounds that are valuable intermediates in various chemical industries. The ether facilitates the rearrangement of isopropoxybenzene structures, leading to the preferential formation of o-alkylated phenol products. The mechanism involves the cleavage of the ether bond and subsequent alkylation at the ortho position of the phenol ring.
While primarily known as a product of alkylation, this compound demonstrates potential as an alkylating agent under specific conditions. Its synthesis often involves the Williamson ether synthesis, where 2-isopropylphenol (B134262) is alkylated by an isopropyl halide like isopropyl bromide. prepchem.com However, the ether itself can undergo cleavage reactions in the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage can generate an isopropyl cation or related species that can then alkylate other substrates. This reactivity suggests a potential, though not widely industrialized, application as a source of isopropyl groups in certain chemical transformations.
Medicinal Chemistry and Pharmaceutical Research
In the pharmaceutical sector, this compound serves as a key building block and a structural motif in the design and synthesis of therapeutic agents, most notably in the area of cancer and metabolic disease research.
This compound is a recognized intermediate and precursor in the synthesis of various pharmaceutical compounds. It is identified as Propofol (B549288) EP Impurity K, indicating its role as an intermediate or byproduct in the manufacturing process of the anesthetic agent Propofol. chemicalbook.comnih.gov More significantly, it serves as a crucial precursor for synthesizing potent and subtype-selective retinoid X receptor (RXR) agonists, which are compounds of interest for treating a range of diseases. chemicalbook.com
The development of novel retinoid X receptor (RXR) agonists, or rexinoids, represents a critical application of this compound. chemicalbook.comchemicalbook.com RXR agonists are investigated for their potential in treating cancers and metabolic diseases. nih.govresearchgate.net Researchers have successfully created new, potent, and less lipophilic RXR agonists by incorporating an alkoxy and isopropyl group structure derived from this compound. nih.govresearchgate.net
A notable example is the development of 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP). This compound, which features the characteristic 3-isopropoxy-4-isopropylphenyl moiety, was found to be the first RXRα/β-selective agonist and exhibited potency comparable to or greater than existing representative RXR agonists. nih.govresearchgate.net The use of the this compound framework was instrumental in achieving this subtype selectivity and high activity, marking a significant step forward in developing targeted rexinoid therapies. nih.gov
| Compound | Key Structural Moiety | Reported Activity | Significance |
|---|---|---|---|
| NEt-3IP (7a) | 3-isopropoxy-4-isopropylphenylamino | Potent and selective RXRα/β agonist | Considered a new drug candidate and a useful biological tool for clarifying RXR subtype functions. nih.govresearchgate.net |
| NEt-3IB (7c) | 3-isobutoxy-4-isopropylphenylamino | Potent RXR agonist | Demonstrates that branched alkoxy groups contribute to high RXR agonistic activity. nih.govresearchgate.net |
The structure of this compound is pivotal in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. In the context of RXR agonists, SAR studies have shown that the presence and positioning of the branched alkoxy and isopropyl groups are critical for potent biological activity. nih.gov The comparison between agonists like NEt-3IP (with an isopropoxy group) and NEt-3IB (with an isobutoxy group) helps researchers understand how modifications to this part of the molecule affect its interaction with the RXR ligand-binding pocket and, consequently, its efficacy as an agonist. nih.govresearchgate.net
Further crystallographic studies on related ligands have elucidated the structural basis for this activity. The bulky iso-butoxy group, for instance, helps to stably accommodate the ligand within the receptor's binding pocket through interactions with specific helices (helices 5 and 7). elsevierpure.com This stabilization is crucial for forming the coactivator-binding site, which is essential for the receptor's function. elsevierpure.com These insights, derived from studying molecules containing the isopropylphenyl ether motif, are fundamental for the rational design of new and improved therapeutic agents.
Investigation of related phenolic compounds for biological activity
While this compound itself is primarily an intermediate, its phenolic precursors and related structures are subjects of significant biological investigation. Phenolic compounds are widely recognized for their diverse biological activities, which are largely attributed to the presence of the hydroxyl group on an aromatic ring. acs.org
A key related compound is carvacrol (B1668589) (5-isopropyl-2-methylphenol), a phenolic monoterpenoid. nih.gov Extensive research has demonstrated that carvacrol possesses a wide array of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities. hebmu.edu.cn Its antimicrobial effects are potent against various bacteria and fungi, often by disrupting the cell membrane. nih.gov The biological activity of carvacrol and its isomer, thymol, is so significant that they are considered the main active ingredients in the essential oils of plants like oregano and thyme. torvergata.it
Derivatives of these phenolic compounds have also been synthesized to enhance or modify their biological effects. For instance, esterification of carvacrol to produce derivatives like carvacryl acetate (B1210297) or carvacryl propionate (B1217596) has been shown to yield compounds with significant anti-inflammatory, analgesic, and antioxidant effects. torvergata.it The table below summarizes the investigated activities of several related phenolic compounds.
Table 1: Biological Activities of Phenolic Compounds Related to this compound
| Compound | Related Phenolic Class | Investigated Biological Activities |
|---|---|---|
| Carvacrol | Monoterpenoid Phenol | Antimicrobial, Antioxidant, Anti-inflammatory, Antitumor, Analgesic nih.govhebmu.edu.cn |
| Thymol | Monoterpenoid Phenol | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory acs.orgtorvergata.it |
| Eugenol | Phenylpropanoid | Antioxidant, Anti-inflammatory, Antimicrobial acs.org |
| Carvacryl Acetate | Carvacrol Derivative | Anti-inflammatory, Analgesic, Antioxidant, Antifungal torvergata.it |
| 4,4'-methylenebis(5-isopropyl-2-methyl)phenol | Carvacrol Derivative | Antioxidant with reduced cytotoxicity acs.org |
Advanced Materials and Polymer Science
In the realm of materials science, this compound and its related derivatives play crucial roles, primarily as building blocks for more complex molecules with specialized functions.
Role as an intermediate for specialty chemicals
This compound serves as a valuable intermediate in specialized chemical synthesis. chemicalbook.com One of its primary applications is as a catalyst in the rearrangement of isopropoxybenzene for the production of ortho-alkylated phenols. chemicalbook.com These alkylated phenols are important precursors in the agrochemical and pharmaceutical industries.
Furthermore, the compound is utilized in the synthesis of potent and subtype-selective retinoid X receptor (RXR) agonists. chemicalbook.com RXRs are nuclear receptors that play a pivotal role in regulating gene transcription related to cellular differentiation, metabolism, and cell death. nih.govnih.gov The synthesis of analogs of complex molecules like NEt-4IB, an RXR agonist, starts from the alkylation of 2-isopropylphenol, the precursor to this compound, highlighting the importance of this structural motif in medicinal chemistry and the development of targeted therapeutics. nih.gov
Derivatives as flame retardants and plasticizers
Derivatives originating from the same isopropylphenol precursors used to synthesize this compound are prominent in polymer science as flame retardants and plasticizers. atamanchemicals.comnih.gov Specifically, isopropylphenyl phosphates (IPPP), which are triaryl phosphate (B84403) esters, are widely used as halogen-free flame retardants. zjgyrchem.comchinalookchem.com These compounds are produced by reacting isopropylphenol with phosphorus oxychloride. atamanchemicals.com
Isopropylphenyl phosphates function as both flame retardants and plasticizers, particularly in polymers like polyvinyl chloride (PVC), flexible polyurethanes, and engineering resins. atamanchemicals.comnih.govzjgyrchem.com As a plasticizer, IPPP enhances flexibility and processability in plastics. chinalookchem.com As a flame retardant, its mechanism involves the formation of phosphoric acid at high temperatures, which then creates a protective char layer (condensed phase action) and releases non-combustible gases to dilute flammable volatiles (gas phase action). atamanchemicals.comchinalookchem.com This dual functionality makes them highly valuable additives for producing fire-resistant and flexible materials for cables, flooring, automotive interiors, and electronic components. zjgyrchem.comchinalookchem.com
Environmental Chemistry and Degradation Studies
The environmental fate of aromatic ethers like this compound is a key area of study, focusing on how these relatively stable compounds break down under natural conditions.
Photochemical degradation pathways
The photochemical degradation of aromatic compounds, including phenol ethers, is a significant environmental transformation process. This degradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight. For aromatic hydrocarbons and ethers, degradation quantum yields typically increase with higher oxygen concentrations, indicating that oxygen plays a critical role in the mechanism. nih.gov
The process can proceed through the reaction of molecular oxygen with the excited states of the aromatic molecule. nih.gov For aromatic ethers, this can lead to the cleavage of the ether bond, a key step in breaking down the molecule. frtr.gov The degradation of complex aromatic compounds in environments like oil films has shown that direct photolysis is a primary driver of their disappearance, with reaction rates influenced by the specific structure of the molecule and the light-attenuating properties of the surrounding medium. researchgate.net While specific studies on this compound are not prevalent, the general mechanism would involve UV-induced excitation followed by oxygen-mediated reactions targeting the ether linkage and the isopropyl groups.
Biotransformation and microbial degradation mechanisms
The microbial degradation of ether-containing pollutants is a crucial pathway for their removal from the environment. frtr.gov Aromatic ethers are known to be relatively recalcitrant due to the stability of the ether bond. frtr.gov However, various microorganisms have evolved enzymatic systems to break them down.
For aryl ethers, a common degradation mechanism is O-dealkylation, where a monooxygenase enzyme cleaves the bond between the oxygen and one of the alkyl groups. frtr.gov In the case of this compound, this would likely involve the cleavage of one of the isopropyl-oxygen bonds. Additionally, the degradation of alkylphenols by bacteria such as Sphingomonas can involve alkyl chain oxidation or an unusual ipso-substitution mechanism that directly attacks the aromatic ring at the point of alkyl attachment. nih.govresearchgate.net The presence of branched alkyl groups, like the isopropyl groups on this molecule, can influence the rate and pathway of biodegradation compared to linear alkyl chains. nih.govmdpi.com
Environmental Monitoring and Occurrence of this compound in Various Matrices
Despite the recognized use of this compound as a known impurity in propofol formulations, there is a significant lack of published research specifically detailing its environmental monitoring and occurrence in various matrices such as water, soil, or air.
Extensive searches of scientific literature and environmental databases did not yield specific studies that have targeted and quantified this compound in environmental samples. While research exists on the environmental presence of the parent compound, propofol, and its primary metabolites, this monitoring does not typically extend to its manufacturing impurities like this compound.
Concerns about the environmental impact of pharmaceuticals have led to increased monitoring of active pharmaceutical ingredients in wastewater and surface water. For instance, studies have detected propofol in hospital wastewater streams. uvm.edu The environmental fate of propofol is an area of active research, with studies indicating it is not readily biodegradable and has the potential for bioaccumulation. uvm.eduastrazeneca.com However, this body of research has not yet expanded to include a comprehensive analysis of all related impurities.
The analytical methods for detecting propofol and its metabolites are well-established, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov These methods could potentially be adapted to detect this compound in environmental samples. However, without specific research initiatives to look for this compound, data on its environmental concentrations remains unavailable.
Table 1: Status of Environmental Monitoring for this compound
| Environmental Matrix | Monitoring Data Availability | Research Findings |
| Water | No specific data found | While the parent compound, propofol, has been detected in hospital wastewater uvm.edu, there is no available information on the presence of this compound. |
| Soil | No specific data found | The mobility of the parent compound, propofol, in soil has been noted uvm.edu, but there is no data on this compound. |
| Air | No specific data found | Information on the atmospheric presence of this compound is not available. |
| Biota | No specific data found | Although propofol has a potential for bioaccumulation astrazeneca.com, there are no studies on the accumulation of this compound in organisms. |
Detailed Research Findings
As of the current date, there are no detailed research findings to report regarding the occurrence of this compound in the environment. The scientific community has primarily focused on the active ingredient, propofol, in its environmental risk assessments. nih.gov These assessments consider the predicted environmental concentration and potential for ecotoxicity of the drug itself. astrazeneca.com
Future environmental monitoring programs for pharmaceuticals could consider including major impurities like this compound in their analytical scope to provide a more comprehensive understanding of the environmental burden of pharmaceutical products. The development and application of specific and sensitive analytical methods would be a prerequisite for such studies.
Future Research Directions and Emerging Trends for Isopropyl 2 Isopropylphenyl Ether
Development of Sustainable Synthesis and Catalytic Processes
The classical laboratory synthesis of Isopropyl 2-isopropylphenyl ether is achieved through the Williamson ether synthesis, a long-standing method involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.comprepchem.com Specifically, 2-isopropylphenol (B134262) is reacted with sodium methoxide (B1231860) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with isopropyl bromide. prepchem.com While effective, this method presents challenges common to the traditional Williamson synthesis, such as the use of stoichiometric bases, the potential for side reactions like elimination, and the generation of salt byproducts. wikipedia.orgjk-sci.com
Future research is anticipated to pivot towards more sustainable and catalytic approaches. A significant advancement would be the development of a catalytic Williamson ether synthesis (CWES) for this specific compound, which would minimize waste and improve atom economy. acs.orgacs.org Research into greener etherification methods could explore:
Phase-Transfer Catalysis: This technique can enhance reaction rates and yields by facilitating the transfer of the alkoxide between aqueous and organic phases, potentially allowing for milder reaction conditions. numberanalytics.com
Novel Catalytic Systems: Exploring the use of solid acid catalysts, such as zeolites or sulfonic resins, could lead to heterogeneous catalytic processes that are more environmentally benign due to easier catalyst separation and recycling. rsc.org The use of transition metal catalysts, like copper or palladium, also presents an avenue for facilitating the etherification under milder conditions. numberanalytics.com
Alternative Alkylating Agents: Moving away from alkyl halides to less reactive but more environmentally friendly alkylating agents, such as alcohols or esters, is a key goal in green chemistry. acs.orgacs.org High-temperature catalytic processes have shown promise in this area for other alkyl aryl ethers. acs.org
Mechanochemistry: Solvent-less approaches, such as ball milling, are emerging as a sustainable method for C-H bond etherification, significantly reducing the amount of solvent and potentially accommodating a wider range of substrates. acs.org
The development of such sustainable synthetic routes would not only be environmentally beneficial but could also render the production of this compound and its derivatives more economically viable for potential large-scale applications.
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
A deeper understanding of the reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Future research should leverage advanced spectroscopic techniques for real-time, in-situ monitoring of the etherification process. mt.comspectroscopyonline.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. mt.comrsc.orgyoutube.com
The application of these techniques would enable researchers to:
Gain detailed kinetic profiles to elucidate the reaction mechanism.
Identify and characterize transient intermediates that are not detectable through traditional offline analysis. spectroscopyonline.com
Optimize reaction parameters such as temperature, pressure, and catalyst loading with greater precision and efficiency.
Develop robust process analytical technology (PAT) for potential industrial-scale production, ensuring consistent quality and yield.
Furthermore, the integration of imaging techniques with spectroscopy could offer spatial information about the reaction, which is particularly valuable for heterogeneous catalytic systems.
Integrated Computational and Experimental Approaches for Structure-Function Elucidation
The interplay between a molecule's structure and its function is fundamental to its application. For this compound, its utility as a precursor for biologically active molecules warrants a detailed investigation of its structure-function relationship. Future research will likely benefit from an integrated approach that combines computational modeling with experimental validation.
Quantum Mechanical Methods: Density Functional Theory (DFT) can be employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. acs.orgroyalsocietypublishing.org Such calculations can provide insights into the reaction mechanism of its synthesis and its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity. nih.govnih.govmdpi.com This can guide the rational design of new analogues with enhanced potency or selectivity.
Molecular Docking and Dynamics: These computational tools can simulate the binding of this compound-derived ligands to their target receptors, such as the retinoid X receptor (RXR), providing a molecular basis for their biological effects. mdpi.com
By combining the predictive power of computational chemistry with empirical data from synthesis and biological assays, a comprehensive understanding of how the structural attributes of the this compound scaffold influence its function can be achieved.
Exploration of Novel Biological Activities and Therapeutic Applications
A significant area for future investigation is the exploration of the biological activities and potential therapeutic applications of this compound and its derivatives. It is known to be used in the preparation of potent, subtype-selective retinoid X receptor (RXR) agonists. acs.orgnih.govelsevierpure.comnih.gov RXRs are crucial nuclear receptors that regulate a wide range of physiological processes, and their agonists, known as rexinoids, have therapeutic potential in cancer, metabolic diseases, and neurodegenerative disorders. benthamscience.com
Future research in this domain could focus on:
Rational Drug Design: Using the this compound structure as a scaffold, medicinal chemists can design and synthesize novel RXR agonists with improved selectivity and pharmacokinetic profiles. acs.orgnih.govelsevierpure.comnih.gov The goal would be to develop compounds that can selectively modulate RXR's function, minimizing the side effects associated with current treatments. acs.orgelsevierpure.comnih.gov
Screening for New Biological Targets: Beyond RXR, the this compound scaffold could be screened against a wide range of other biological targets to identify new therapeutic opportunities.
Development of Rexinoids for New Indications: Research could explore the efficacy of rexinoids derived from this compound in treating a broader spectrum of diseases where RXR signaling is implicated.
The journey from a known impurity to a key building block for novel therapeutics represents a promising and impactful direction for future research.
Comprehensive Environmental Risk Assessment and Remediation Strategies
With any chemical compound that has the potential for increased production and use, a thorough assessment of its environmental fate and potential risks is imperative. For this compound, a comprehensive environmental risk assessment is a critical area for future research. This would involve studies on its persistence, bioaccumulation potential, and toxicity to various organisms.
Drawing parallels from studies on other ether pollutants and diphenyl ether herbicides, future research on remediation strategies could include: nih.govnih.govo6env.com
Bioremediation: Investigating the potential for microorganisms to degrade this compound is a key sustainable approach. nih.govasm.orgasm.orgtandfonline.comacs.org Studies could aim to isolate and characterize bacteria or fungi capable of metabolizing this compound, potentially through the action of monooxygenase enzymes.
Physical Remediation: Techniques such as adsorption onto activated carbon, steam extraction, and thermal desorption could be evaluated for their effectiveness in removing the compound from contaminated soil and water. nih.gov
Chemical Remediation: Advanced oxidation processes, including photocatalysis and ozonation, may offer viable methods for the chemical degradation of this compound in contaminated environments. nih.gov
A proactive approach to understanding and mitigating the potential environmental impact of this compound will be essential for its responsible development and application in the future.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropyl 2-Isopropylphenyl Ether, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, using 2-isopropylphenol and isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 60–80°C for controlled kinetics), solvent polarity (e.g., THF or DMF), and catalytic bases (e.g., K₂CO₃ or NaH). Monitoring by TLC or GC-MS ensures reaction completion. For sterically hindered substrates, phase-transfer catalysts may improve yields .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify peaks for the aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.0–1.5 ppm for CH₃; δ 2.5–3.5 ppm for methine protons adjacent to oxygen) .
- FT-IR : Confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ether backbone .
Q. What are the critical purity considerations for this compound in experimental workflows?
- Methodological Answer : Purification via fractional distillation (bp ~150–170°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential. Residual solvents (e.g., THF) and byproducts (e.g., unreacted phenol) should be quantified via GC-FID or HPLC-UV. Stabilizers like BHT (100 ppm) are recommended to prevent peroxide formation during storage .
Advanced Research Questions
Q. What computational methods are recommended for predicting the thermodynamic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate Gibbs free energy of formation .
- QSPR Models : Train models on analogous ethers (e.g., diisopropyl ether) to predict properties like logP (logKow) and vapor pressure .
- Molecular Dynamics (MD) Simulations : Study solvent interactions and diffusion coefficients in nonpolar matrices .
Q. How should researchers address contradictions in reported stability data of this compound under different storage conditions?
- Methodological Answer : Conduct controlled stability studies:
- Accelerated Degradation Tests : Expose samples to heat (40–60°C), light (UV-Vis), and humidity. Monitor peroxide formation via iodometric titration .
- Comparative Analysis : Evaluate stabilizer efficacy (e.g., BHT vs. ascorbic acid) using LC-MS to identify degradation products (e.g., quinones or peroxides) .
- Statistical Modeling : Apply ANOVA to resolve discrepancies between studies, accounting for variables like initial purity and storage container material .
Q. What experimental designs are suitable for studying the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Substrate Screening : React with nitrating agents (HNO₃/H₂SO₄) or acylating agents (AcCl/AlCl₃) under inert atmosphere. Use regioselectivity maps (Hammett σ values) to predict substitution patterns .
- Kinetic Studies : Track reaction progress via in situ IR or NMR to determine rate constants and activation parameters (Eₐ, ΔH‡) .
- Computational Validation : Compare experimental results with DFT-predicted transition states and charge distribution maps .
Data Analysis & Reporting
Q. How can researchers resolve conflicting spectroscopic data for this compound across studies?
- Methodological Answer :
- Reference Standards : Cross-validate spectra with certified reference materials (CRMs) or in-house synthesized controls .
- Multivariate Analysis : Use PCA or PLS regression to identify instrumental variability (e.g., solvent shifts in NMR) or sample contamination .
Q. What guidelines should be followed when publishing thermodynamic or kinetic data for this compound?
- Methodological Answer :
- Data Transparency : Report raw data (e.g., DSC thermograms, kinetic traces) in supplementary materials. Use SI units and IUPAC nomenclature .
- Error Analysis : Include confidence intervals for replicated measurements (n ≥ 3) and specify equipment calibration protocols .
- Comparative Tables : Tabulate results against literature values (e.g., boiling points, ΔHvap) with citations to enable meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
